2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
Description
2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide is a chlorinated acetamide derivative featuring a benzofuranone (phthalide) moiety. Phthalides, such as 3-oxo-1,3-dihydro-2-benzofuran-1-yl, are privileged scaffolds in medicinal chemistry due to their broad bioactivities, including antioxidant, anti-HIV-1, antileishmanial, and antifungal properties .
The synthesis of related phthalide-acetamide hybrids often employs Claisen-Schmidt condensation or coupling reactions, as demonstrated in the preparation of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (75% yield) . Structural characterization via crystallography (e.g., hydrogen bonding patterns in dichlorophenyl acetamides ) highlights the role of intermolecular interactions in stability and solubility.
Properties
CAS No. |
116421-50-2 |
|---|---|
Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7(12)8(14)13-9-5-3-1-2-4-6(5)10(15)16-9/h1-4,7,9H,(H,13,14) |
InChI Key |
HVUVRWVYOSDYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide typically involves the reaction of 3-oxo-1,3-dihydroisobenzofuran with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-oxo-1,3-dihydroisobenzofuran+dichloroacetyl chloride→2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloroacetamide moiety facilitates nucleophilic substitution at the C-Cl bonds. Common reactions include:
| Reaction Type | Reagents/Conditions | Products | Mechanism Insights |
|---|---|---|---|
| Hydrolysis | Aqueous base (e.g., NaOH) | 2-Hydroxyacetamide derivative | Cl⁻ replaced by OH⁻ via SN2 pathway |
| Aminolysis | Primary amines (e.g., NH3, RNH2) | Substituted acetamides | Amine acts as nucleophile |
| Thiolysis | Thiols (e.g., HS-R) | Thioether-acetamide derivatives | Sulfur nucleophile attack |
Key Findings :
-
Hydrolysis under basic conditions proceeds faster than in acidic media due to increased nucleophilicity of OH⁻.
-
Steric hindrance from the isobenzofuran ring slightly reduces substitution rates compared to linear dichloroacetamides.
Condensation Reactions
The 3-oxo group and acetamide functionality enable participation in Claisen-Schmidt-type condensations:
Example Reaction :
| Parameter | Value/Details | Source |
|---|---|---|
| Typical Base | KOH or Et₃N | |
| Solvent | Ethanol or THF | |
| Yield Range | 60–75% (estimated for analogous reactions) |
Applications :
-
Forms α,β-unsaturated ketones for further cyclization into heterocycles (e.g., pyrazoles, isoxazoles) .
Ring-Opening Reactions of the Isobenzofuran Moiety
The 1,3-dihydro-2-benzofuran ring undergoes ring-opening under specific conditions:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | H2SO4/H2O | Dicarboxylic acid derivative | Lactone ring cleavage |
| Reductive Opening | LiAlH4 | Reduced diol-acetamide compound | Simultaneous reduction of ketone |
Mechanistic Notes :
-
Acidic conditions protonate the lactone oxygen, weakening the C-O bond and enabling hydrolysis.
-
Reduction with LiAlH4 targets both the lactone and ketone groups.
Oxidation and Reduction Reactions
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO4, acidic conditions | Ketone → carboxylic acid |
| Reduction | H2/Pd-C | Chlorine removal, ketone → alcohol |
Critical Observations :
-
Dichloro groups are resistant to mild oxidizing agents but react under strong conditions (e.g., KMnO4).
-
Catalytic hydrogenation reduces Cl atoms to H, forming dechlorinated analogs.
Scientific Research Applications
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isobenzofuran moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Chloroacetamide Herbicides (e.g., alachlor, pretilachlor ): These lack the phthalide moiety and instead feature lipophilic aryl/alkyl groups, enhancing soil adhesion and herbicidal activity.
- Pharmaceutical Analogs: Compounds like the title molecule and N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide prioritize hydrogen-bonding motifs (e.g., R22(10) dimers ) for target binding, contrasting with the non-polar herbicidal analogs.
Table 2: Property Comparison
Notable Findings:
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide with high purity?
Synthesis typically involves multi-step reactions starting with functionalized benzofuran precursors. A common approach includes:
- Step 1 : Condensation of 3-oxo-1,3-dihydro-2-benzofuran-1-amine with chloroacetyl chloride under basic conditions (e.g., NaOH in methanol) to form the acetamide backbone .
- Step 2 : Dichlorination using POCl₃ or SOCl₂ under reflux, monitored by TLC for completion.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Critical parameters include temperature control (20–80°C) and stoichiometric excess of chlorinating agents to minimize side products.
Q. How can researchers characterize the structural integrity of this compound?
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for CH₃) .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally analogous benzofuran-acetamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₇Cl₂NO₃, theoretical 260.98 g/mol).
Q. What stability considerations are critical for handling this compound in experimental settings?
The compound is sensitive to:
- Moisture : Hydrolysis of the dichloroacetamide group can occur, necessitating storage in anhydrous conditions (desiccator, argon atmosphere).
- Light : UV exposure may degrade the benzofuran moiety; use amber glassware or opaque containers.
- Temperature : Store at 2–8°C for long-term stability, as elevated temperatures accelerate decomposition .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for its reported antimicrobial activity?
Methodological approaches include:
- Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric or fluorometric kinetic assays. Compare IC₅₀ values with control inhibitors (e.g., trimethoprim) .
- Molecular Docking : Use software (AutoDock Vina) to model interactions between the dichloroacetamide group and active sites of bacterial enzymes. Validate with site-directed mutagenesis .
- Resistance Studies : Serial passage assays to monitor MIC changes in bacterial strains over generations, identifying mutations via whole-genome sequencing.
Q. What strategies resolve contradictions in reported biological activity data across studies?
Common discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls.
- Compound Purity : Validate via HPLC (>98% purity) and quantify residual solvents (GC-MS) that may interfere with bioactivity .
- Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) and primary cells to assess tissue-dependent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
SAR strategies include:
- Substituent Modifications : Replace chlorine atoms with fluorine or methyl groups to evaluate electronic effects on binding affinity .
- Scaffold Hybridization : Fuse the benzofuran core with quinazolinone or spirocyclic systems to enhance interaction with hydrophobic enzyme pockets .
- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and plasma protein binding to correlate structural changes with bioavailability .
Q. What analytical techniques validate crystallographic data for this compound?
Q. How can enzymatic assays differentiate between competitive and noncompetitive inhibition modes?
- Lineweaver-Burk Plots : Vary substrate concentration with fixed inhibitor doses. Parallel lines indicate noncompetitive inhibition; intersecting lines suggest competitive binding .
- Fluorescence Quenching : Monitor tryptophan residues in the enzyme active site upon inhibitor addition (Stern-Volmer plots).
Q. What methodologies explore non-pharmacological applications, such as material science?
- Electrochemical Studies : Cyclic voltammetry to assess redox activity for potential use in organic semiconductors.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (>200°C decomposition) for polymer composite integration .
Q. How should researchers address conflicting data in solubility and partition coefficient measurements?
- Standardized Solvent Systems : Use USP buffers (pH 1.2–7.4) and shake-flask method for logP determination.
- Dynamic Light Scattering (DLS) : Detect aggregation artifacts that skew solubility readings.
- Inter-laboratory Validation : Collaborate with multiple labs to harmonize protocols and statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
